Food Yellow No. 4 Aluminum Lake, also referred to as Tartrazine Aluminum Lake, is a synthetic color additive widely utilized in the food industry. This pigment belongs to the class of aluminum lakes, which are formed by the complexation of a water-soluble dye with aluminum hydroxide. This process renders the dye insoluble in water, making it suitable for coloring products where water solubility is undesirable. []
Food Yellow No. 4 Aluminum Lake is primarily used to impart a vibrant yellow hue to various food products. [] Its popularity stems from its stability, lightfastness, and ability to provide a uniform and consistent color.
Food Yellow No. 4 Aluminum Lake, also known as Tartrazine Aluminum Lake, is a synthetic lemon yellow azo dye primarily used as a food coloring agent. It is classified under the European food additive E102 and is recognized for its vibrant color and stability in various food products. This compound is derived from the azo dye Tartrazine, which is known for its application in the food industry, cosmetics, and pharmaceuticals.
Food Yellow No. 4 Aluminum Lake is synthesized from Tartrazine through a laking process that involves aluminum salts. The primary chemical structure of Food Yellow No. 4 Aluminum Lake includes aluminum ions that enhance its stability and solubility in oily formulations, making it suitable for a wide range of applications.
The synthesis of Food Yellow No. 4 Aluminum Lake typically involves the following steps:
The laking process typically requires precise control of pH (around 4.1 to 4.3) to ensure optimal binding of the dye to aluminum hydroxide, which enhances its stability and color retention in food products .
The molecular structure of Food Yellow No. 4 Aluminum Lake consists of an aluminum ion complexed with the Tartrazine dye molecule. The presence of aluminum enhances the dye's properties, making it more suitable for applications in products that require heat stability and resistance to fading.
This complex formation is crucial for the functional properties of the dye .
The primary reaction involved in the formation of Food Yellow No. 4 Aluminum Lake can be described as follows:
These reactions highlight how aluminum ions interact with the dye to form a stable complex that retains color under various conditions .
Food Yellow No. 4 Aluminum Lake is widely used in:
Its ability to provide vibrant colors while maintaining stability makes it an essential ingredient across these industries .
Aluminum lake dyes represent a specialized category of color additives formed through the chemical reaction of water-soluble dyes with insoluble substrates. Specifically, these pigments are synthesized by precipitating certified straight dyes (such as tartrazine, designated as FD&C Yellow No. 5) with aluminum cations onto an aluminum hydroxide base. This process yields insoluble, stable complexes ideal for applications requiring color stability and minimal bleeding. According to U.S. FDA regulations, lakes intended for food use must exclusively employ aluminum-based precipitants and substrates [2] [3].
Structurally, Food Yellow No. 4 Aluminum Lake (CAS 12225-21-7) belongs to the azo dye family and is derived from tartrazine. Its molecular formula is C₁₆H₉AlN₄O₉S₂, with a molar mass of 495.4 g/mol. Unlike its parent dye, this lake form exhibits near-complete insolubility in water and organic solvents, though it slowly dissolves in strongly acidic or alkaline aqueous solutions [4] [8] [10]. This property makes it indispensable for coloring hydrophobic matrices and products requiring prolonged color retention.
The classification of aluminum lakes distinguishes them from straight dyes and mixtures:
Table 1: Key Properties of Tartrazine vs. Food Yellow No. 4 Aluminum Lake
Property | Tartrazine (FD&C Yellow No. 5) | Food Yellow No. 4 Aluminum Lake | |
---|---|---|---|
CAS Number | 1934-21-0 | 12225-21-7 | |
Solubility | Water-soluble (20g/100mL) | Insoluble in water/organic solvents | |
Molecular Formula | C₁₆H₉N₄Na₃O₉S₂ | C₁₆H₉AlN₄O₉S₂ | |
Primary Function | Direct coloring in liquids | Surface coating/pigmentation | |
Stability to Bleeding | Low | High | |
Regulatory Designation | FD&C Yellow No. 5 | FD&C Yellow No. 5 Aluminum Lake | [4] [6] [10] |
The evolution of Food Yellow No. 4 Aluminum Lake is intertwined with the broader history of synthetic dyes. Tartrazine, its precursor, was first synthesized in 1884 by Swiss chemist Johann Heinrich Ziegler through the condensation of phenylhydrazine-4-sulfonic acid with oxaloacetic ester. BASF patented the production process in Germany in 1885, establishing it as one of the earliest synthetic yellow colorants [6].
The development of lake pigments accelerated in the early 20th century when manufacturers recognized their advantages for coloring fatty foods and coated tablets. Initial regulatory recognition came under the U.S. Federal Food, Drug, and Cosmetic Act of 1938, which included provisions for lake colorants. However, their food applications were initially restricted to egg dyeing. The Color Additive Amendments of 1960 established stricter safety protocols, requiring permanent listing of all color additives. Notably, aluminum lakes remain provisionally listed while undergoing ongoing safety reviews [2] [7].
Industrial adoption surged due to two technological benefits:
Regulatory approaches to synthetic colorants vary significantly across jurisdictions, with Food Yellow No. 4 Aluminum Lake subject to distinct classifications:
Table 2: Global Regulatory Status of Food Yellow No. 4 Aluminum Lake
Jurisdiction | Designated Name | Permitted Uses | Labeling Requirements | |
---|---|---|---|---|
USA | FD&C Yellow No. 5 Aluminum Lake | Foods, drugs, cosmetics, medical devices | Must be declared by name | |
EU | E102b | Processed cheese, fish products, wines | Warning for children's activity/attention | |
Japan | Japan Yellow 4 Aluminum Lake | Confectionery, beverages, processed foods | Must be listed as synthetic colorant | |
Canada | FD&C Yellow No. 5 Aluminum Lake | Broad food applications | Declare as "colour" or by specific name | |
India | Food Yellow 4:1 | Packaged foods, pharmaceuticals | Requires certification by FSSAI | [2] [4] [6] |
The Delaney Clause (incorporated in the 1960 Color Additive Amendments) significantly influences U.S. regulation by prohibiting approval of any color additive shown to induce cancer in humans or animals. This necessitates rigorous carcinogenicity testing for new colorants and periodic re-evaluation of provisionally listed additives like aluminum lakes [2].
Regulatory harmonization remains challenging due to:
Table 3: Standardized Nomenclature for Food Yellow No. 4 Aluminum Lake
Nomenclature System | Designation | |
---|---|---|
Chemical Abstracts | 12225-21-7 | |
EINECS/EC Number | 235-428-9 | |
FDA | FD&C Yellow No. 5 Aluminum Lake | |
Colour Index (CI) | CI 19140:1 (Pigment Yellow 100) | |
Japanese Standards | Japan Food Yellow No. 4 Aluminum Lake | |
Synonyms | Tartrazine aluminum lake; Yellow 5 Lake; C.I. Food Yellow 4:1 | [4] [8] [10] |
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